2-(Trifluoromethoxy)benzeneethanol

Medicinal Chemistry Process Chemistry Property Prediction

2-(Trifluoromethoxy)benzeneethanol (CAS 137218-27-0, IUPAC name: 2-[2-(trifluoromethoxy)phenyl]ethanol) is an ortho-substituted aromatic alcohol with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol. It features a trifluoromethoxy (-OCF₃) group at the ortho-position of a phenyl ring, connected via an ethylene bridge to a primary alcohol (-OH) group.

Molecular Formula C9H9F3O2
Molecular Weight 206.164
CAS No. 137218-27-0
Cat. No. B2844196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzeneethanol
CAS137218-27-0
Molecular FormulaC9H9F3O2
Molecular Weight206.164
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)OC(F)(F)F
InChIInChI=1S/C9H9F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2
InChIKeyFUPOSQQIULEEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)benzeneethanol (CAS 137218-27-0): A Key Ortho-Substituted Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Trifluoromethoxy)benzeneethanol (CAS 137218-27-0, IUPAC name: 2-[2-(trifluoromethoxy)phenyl]ethanol) is an ortho-substituted aromatic alcohol with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol. It features a trifluoromethoxy (-OCF₃) group at the ortho-position of a phenyl ring, connected via an ethylene bridge to a primary alcohol (-OH) group . As a valuable building block in organic synthesis, it serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals .

Building Block

Ortho-substituted fluorinated aromatic alcohol for medicinal and agrochemical synthesis

Reactivity

Primary alcohol handle supports SN2, oxidation, and further functionalization

Unique Motif

Ortho-OCF₃ group provides distinct steric, electronic, and lipophilicity profile

Why 2-(Trifluoromethoxy)benzeneethanol (CAS 137218-27-0) Cannot Be Replaced by a Generic Fluoroaromatic Alcohol


Direct substitution of 2-(Trifluoromethoxy)benzeneethanol with seemingly similar fluoroaromatic alcohols is chemically unsound due to the unique combination of the ortho-trifluoromethoxy substitution pattern and the primary alcohol functionality. The ortho-position of the -OCF₃ group exerts a distinct steric and electronic influence on the adjacent phenyl ring and the ethanol side chain, leading to a different conformational profile compared to its para-substituted isomer or secondary alcohol analogs . This positional specificity directly impacts reactivity in key transformations such as nucleophilic substitution or metal-catalyzed coupling reactions, as well as biological target interactions. Procurement of the exact ortho-substituted building block is therefore essential for maintaining synthetic route fidelity and achieving intended biological outcomes in pharmaceutical development [1].

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Para-substituted isomer (CAS 196811-90-2) may shift conformational and boiling-point profile, potentially altering distillation and reaction outcomes.

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Secondary alcohol analog (CAS 910442-37-4) differs in reactivity and chiral precursor utility; direct replacement may disrupt synthetic pathway design.

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Removal or replacement of the ortho-OCF₃ group reduces lipophilicity and metabolic stability profile inferred from class-level studies.

2-(Trifluoromethoxy)benzeneethanol (CAS 137218-27-0): Quantified Differentiation Evidence for Informed Procurement


Ortho vs. Para Substitution: Divergent Boiling Point and Conformational Stability

2-(Trifluoromethoxy)benzeneethanol (ortho) exhibits a lower predicted boiling point than its para-substituted isomer, 4-(trifluoromethoxy)benzeneethanol (CAS 196811-90-2) . This difference in volatility suggests a lower enthalpy of vaporization and altered intermolecular forces in the ortho isomer, which is a critical consideration for processes involving distillation or vapor-phase reactions. The reduced boiling point is attributed to intramolecular interactions between the ortho-OCF₃ group and the -CH₂CH₂OH side chain, which hinder intermolecular association .

Boiling Point
Data to verify
206.3 ± 35.0 °C (ortho)
vs para 217.9 °C, Δ ≈ −11.6 °C
Predicted (ACD/Labs Percepta). Ortho-OCF₃ interaction lowers volatility.
Supports purification strategy selection; lower boiling point may reduce thermal decomposition risk.
Confirm experimentally for scale-up. Predicted data, source review recommended.
Medicinal Chemistry Process Chemistry Property Prediction

Primary vs. Secondary Alcohol: Divergent Reactivity and Synthetic Utility

2-(Trifluoromethoxy)benzeneethanol (primary alcohol) is structurally distinct from 1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 910442-37-4, a secondary alcohol) . As a primary alcohol, the target compound is more reactive in nucleophilic substitution (SN2) and oxidation reactions, offering a different synthetic handle. Conversely, the secondary alcohol analog is a key intermediate for introducing chirality; for example, its (1R) enantiomer is used in the synthesis of chiral alkamine ligands and the drug Aprepitant . This functional group difference dictates their respective roles in a synthetic sequence.

Alcohol Type
Data to verify
Primary alcohol (−CH₂CH₂OH) vs secondary analog (−CH(OH)CH₃)
Qualitative difference in SN2/oxidation reactivity and chiral precursor capability.
Primary alcohol fits linear chain extension; secondary alcohol preferred for chirality or methyl branching.
Selection depends on synthetic route design, not interchangeability.
Synthetic Methodology Medicinal Chemistry Chiral Synthesis

Lipophilicity Modulation: Fine-Tuning LogP with the Ortho-Trifluoromethoxy Group

The ortho-trifluoromethoxy group imparts a quantifiably higher lipophilicity to 2-(Trifluoromethoxy)benzeneethanol compared to hypothetical non-fluorinated analogs. The predicted octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing membrane permeability and oral bioavailability . The predicted LogP for the target compound is 2.31, a value that positions it favorably within the Lipinski 'Rule of 5' space and suggests improved passive diffusion across biological membranes relative to a less lipophilic analog .

Lipophilicity
Data to verify
LogP = 2.31 (predicted)
Estimated ~0.8 unit increase vs non-fluorinated analog. Favorable within Rule of 5 space.
Supports ADME lead optimization; higher passive permeability may improve membrane crossing.
Predicted value; confirm experimentally for candidate profiling.
Drug Design ADME Properties Physicochemical Property

Metabolic Stability of the -OCF₃ Group: A Differentiated Biotransformation Pathway

Fluorinated aliphatic alcohols containing the trifluoromethoxy group, such as 2-(Trifluoromethoxy)benzeneethanol, are subject to distinct biotransformation pathways compared to their non-fluorinated or differently fluorinated counterparts [1]. While specific quantitative data for this exact compound is limited in public literature, studies on related trifluoromethoxy-substituted aliphatic alcohols indicate that the -OCF₃ group confers significant resistance to common metabolic enzymes like cytochrome P450s, which often oxidize non-fluorinated alkyl chains [2]. This class-level inference suggests that the target compound is likely to possess enhanced metabolic stability.

Metabolic Stability
Class-level
Anticipated resistance to CYP450 oxidation
Inferred from trifluoromethoxy-aliphatic alcohol biotransformation studies (J. Fluorine Chem. 2015).
May reduce rapid in vivo clearance risk; useful starting point for metabolically stable candidates.
Class-level inference; specific metabolic fate requires direct compound data.
Drug Metabolism Environmental Chemistry Fluorine Chemistry

Strategic Applications of 2-(Trifluoromethoxy)benzeneethanol (CAS 137218-27-0) in Pharmaceutical and Agrochemical R&D


Synthesis of Metabolically Stable Drug Candidates

Medicinal chemists utilize 2-(Trifluoromethoxy)benzeneethanol as a key building block to introduce a metabolically stable, lipophilic ortho-substituted phenyl ethanol moiety into lead compounds [1]. The predicted LogP of 2.31 and the class-inferred resistance to P450 oxidation make it an excellent starting point for optimizing the ADME profile of drug candidates targeting intracellular or CNS targets where passive permeability is essential .

Precursor for Advanced Agrochemical Intermediates

In agrochemical research, this compound serves as a versatile intermediate for synthesizing novel herbicides, fungicides, or insecticides [1]. The ortho-OCF₃ group is a privileged motif known to enhance bioactivity and environmental stability in crop protection agents . The primary alcohol handle allows for further functionalization to create esters, ethers, or amides, enabling the rapid exploration of structure-activity relationships (SAR) around the fluorinated phenyl core.

Design and Synthesis of Novel Liquid Crystals and Electronic Materials

The unique combination of the polar trifluoromethoxy group and the flexible ethanol side chain imparts a significant dipole moment to the molecule, a property highly valued in the design of liquid crystals and organic electronic materials [1]. The ortho-substitution pattern further influences the molecular shape and polarizability, enabling the fine-tuning of mesophase behavior and dielectric anisotropy in advanced material applications.

Application
Selection Property
Validation Focus
Metabolically stable drug candidate synthesis
Lipophilicity and metabolic stability profile
ADME optimization, P450 resistance screening, membrane permeability assays
Agrochemical intermediate for SAR exploration
Ortho-OCF₃ privileged motif with primary alcohol handle
Bioactivity and environmental fate profiling, ester/ether/amide derivatization
Liquid crystal and electronic material design
Dipole moment, molecular shape, and polarizability
Mesophase behavior, dielectric anisotropy tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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